4-Bromo-1-methyl-1H-1,2,3-benzotriazole
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Overview
Description
4-Bromo-1-methyl-1H-1,2,3-benzotriazole is an organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, specifically, is characterized by the presence of a bromine atom and a methyl group attached to the benzotriazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Benzotriazole, a similar compound, is known to act as a corrosion inhibitor for copper . It forms a stable coordination compound on a copper surface, preventing undesirable surface reactions .
Mode of Action
Benzotriazole, a structurally similar compound, can bind to other species using its lone pair electrons . This property allows it to form a stable coordination compound on a copper surface, acting as a corrosion inhibitor .
Result of Action
Benzotriazole, a structurally similar compound, is known to prevent undesirable surface reactions on copper, acting as an effective corrosion inhibitor .
Biochemical Analysis
Biochemical Properties
Benzotriazole, a related compound, is known to bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 4-Bromo-1-methyl-1H-1,2,3-benzotriazole in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-methyl-1H-1,2,3-benzotriazole can be synthesized by brominating 1-methyl-1H-1,2,3-benzotriazole. A common method involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include various substituted benzotriazoles with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzotriazole ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Material Sciences: It is used in the development of corrosion inhibitors for metals, particularly copper and its alloys.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: It is used in catalytic processes, including cross-coupling reactions and polymerization.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.
4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but lacks the benzene ring, leading to different chemical properties.
1-Methyl-1H-1,2,3-benzotriazole: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both a bromine atom and a methyl group on the benzotriazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potent compound in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-1-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFALXBGBJHMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378259-89-2 |
Source
|
Record name | 4-bromo-1-methyl-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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